2,2-Difluoropentan-1-ol
Description
Structure
3D Structure
Properties
IUPAC Name |
2,2-difluoropentan-1-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10F2O/c1-2-3-5(6,7)4-8/h8H,2-4H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCBXIGYEGIKXLR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(CO)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10F2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
124.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 2,2 Difluoropentan 1 Ol
Strategies for Constructing the 2,2-Difluoro-1-ol Moiety
The synthesis of 2,2-difluoropentan-1-ol can be approached by two primary strategies: electrophilic fluorination of a carbonyl compound followed by reduction, or nucleophilic difluoromethylation routes that build the carbon skeleton around the difluoro unit.
Electrophilic Fluorination Approaches
This strategy involves the direct fluorination of an aldehyde precursor at the α-carbon position. The resulting α,α-difluoroaldehyde is then reduced to the target primary alcohol. This two-step sequence is an effective method for accessing 2,2-difluoro-1-ols.
The direct asymmetric α-fluorination of aldehydes can be effectively achieved using enamine catalysis. researchgate.net In this process, a chiral secondary amine catalyst, such as an imidazolidinone derivative, reacts with the starting aldehyde, pentanal, to form a nucleophilic enamine intermediate. researchgate.net This enamine then attacks an electrophilic fluorine source, with N-fluorobenzenesulfonimide (NFSI) being a commonly used reagent. researchgate.netbeilstein-journals.org
The reaction proceeds sequentially, first forming 2-fluoropentanal. A second fluorination event at the same carbon atom then yields the desired 2,2-difluoropentanal. The use of chiral organocatalysts can, in many cases, provide access to enantioenriched α-fluoro aldehydes, although achieving high enantioselectivity in the difluorination of simple linear aldehydes remains a challenge. caltech.eduresearchgate.net The reaction is typically performed in a suitable organic solvent, and catalyst loading can be as low as 2.5 mol% while still achieving good conversion. researchgate.net
A general protocol for this transformation involves reacting the aldehyde with NFSI in the presence of a chiral organocatalyst. beilstein-journals.orgrsc.org While the primary focus of many studies has been on asymmetric monofluorination, the methodology is applicable for difluorination, often by adjusting stoichiometry and reaction conditions.
Table 1: Examples of Organocatalytic α-Fluorination of Aldehydes
| Aldehyde Substrate | Catalyst | Fluorinating Agent | Product | Enantiomeric Excess (ee) | Reference |
| Propanal | Imidazolidinone | NFSI | α-Fluoro Propanal | Low | researchgate.net |
| 2-Phenylpropanal | Chiral Primary Amine | NFSI | 2-Fluoro-2-phenylpropanal | 90% ee | rsc.org |
| α-Chloroaldehydes | Jørgensen–Hayashi catalyst | NFSI | α-Chloro-α-fluoroaldehydes | High ee | beilstein-journals.org |
This table presents examples of the general methodology; specific conditions for the difluorination of pentanal would require optimization.
Once 2,2-difluoropentanal is synthesized, the final step is the reduction of the aldehyde functional group to a primary alcohol. This transformation is typically straightforward and can be accomplished with a variety of common reducing agents. Sodium borohydride (B1222165) (NaBH₄) is a mild and effective reagent for this purpose, selectively reducing the aldehyde in the presence of the carbon-fluorine bonds. organic-chemistry.org
The reaction is generally carried out in an alcoholic solvent, such as methanol (B129727) or ethanol, at cool temperatures (e.g., 0 °C to room temperature) to ensure high selectivity and yield. The workup typically involves quenching the excess reagent and extracting the product, this compound. Given that the reduction occurs at a non-chiral center and does not create a new stereocenter in this specific target molecule, the primary goal is chemoselective reduction without affecting the difluoro moiety. In cases where sensitive α-fluoroaldehydes are produced, in situ reduction can be challenging, as residual fluorinating agents like NFSI may need to be removed first to prevent side reactions. caltech.edu
Nucleophilic Difluoromethylation Routes
An alternative to electrophilic fluorination is the use of nucleophilic reagents that deliver a difluoromethyl group or a synthetic equivalent. This approach builds the carbon framework by forming new carbon-carbon bonds.
This strategy relies on the generation of a nucleophilic species that can be considered an equivalent of the difluoromethyl anion ("CF₂H⁻"). acs.org These reagents are then used in additions to carbonyl compounds or in substitution reactions to construct the desired molecular backbone.
Difluoromethyl phenyl sulfone (PhSO₂CF₂H) is a versatile and widely used reagent that serves as a precursor to the (phenylsulfonyl)difluoromethyl anion. cas.cnacs.org The hydrogen atom on the difluoromethyl group is acidic and can be removed by a base, such as potassium tert-butoxide (t-BuOK) or lithium bis(trimethylsilyl)amide (LHMDS), to generate the [PhSO₂CF₂]⁻ anion in situ. cas.cngoogle.com
This nucleophile can participate in various bond-forming reactions. A key strategy for synthesizing this compound using this reagent involves a multi-step sequence:
Alkylation: The [PhSO₂CF₂]⁻ anion, generated from PhSO₂CF₂H, undergoes a nucleophilic substitution (Sₙ2) reaction with a propyl electrophile, such as 1-iodopropane. This reaction forms 1,1-difluoro-1-(phenylsulfonyl)butane (CH₃CH₂CH₂CF₂SO₂Ph). google.comcas.cngoogle.com This step successfully attaches the propyl group to the difluorinated carbon.
Conversion to a Nucleophile: The resulting sulfone can be converted into a nucleophilic Grignard-type reagent. This transformation can be achieved through reductive metallation, for example, using magnesium, which effectively converts the C-S bond into a C-Mg bond, yielding a species like [CH₃CH₂CH₂CF₂MgX].
Carbonyl Addition: The final and crucial step is the reaction of this difluoromethyl Grignard reagent with formaldehyde (B43269) (H₂C=O). organic-chemistry.org Formaldehyde serves as the carbonyl component in this addition reaction. The nucleophilic attack of the Grignard reagent on the formaldehyde carbonyl carbon, followed by an aqueous workup, yields the target primary alcohol, this compound.
This nucleophilic pathway, while more complex than the electrophilic route, offers a powerful and modular alternative for constructing the 2,2-difluoro-1-ol unit, leveraging the well-established chemistry of phenyl sulfones. cas.cncas.cnacs.org
The introduction of fluorine atoms into organic molecules can dramatically alter their physical, chemical, and biological properties. The 2,2-difluoroalcohol moiety, in particular, is of significant interest. This article details advanced synthetic strategies for a specific member of this class, this compound.
Carbon-Fluorine Bond Formation via Fluorinated Building Blocks
A prominent two-step strategy for the synthesis of α,α-difluoroalcohols such as this compound involves the initial nucleophilic addition of a (phenylsulfonyl)difluoromethyl anion equivalent to an aldehyde, followed by a reductive desulfonylation step. jyu.fibeilstein-journals.org This method effectively utilizes difluoromethyl phenyl sulfone as a precursor for the "CF₂H⁻" anion.
The synthesis commences with the deprotonation of difluoromethyl phenyl sulfone by a strong base, such as lithium hexamethyldisilazide (LHMDS), to generate the corresponding carbanion. This nucleophile then attacks the carbonyl carbon of butanal. The resulting intermediate, upon workup, yields 2,2-difluoro-1-(phenylsulfonyl)pentan-1-ol.
The crucial second step is the cleavage of the carbon-sulfur bond. Reductive desulfonylation of the α-hydroxy sulfone intermediate furnishes the final product, this compound. Effective conditions for this transformation involve the use of sodium amalgam (Na(Hg)) with a phosphate (B84403) buffer (Na₂HPO₄) in methanol at reduced temperatures. jyu.fibeilstein-journals.org This method is notable for its mild conditions and good to excellent yields for a variety of substrates. jyu.fi
Table 1: Reductive Desulfonylation of α-Hydroxy(phenylsulfonyl)difluoromethyl Compounds
| Entry | Starting Aldehyde | Product | Yield (%) |
| 1 | Benzaldehyde | 2,2-Difluoro-1-phenylethanol | 79 |
| 2 | 4-Methoxybenzaldehyde | 2,2-Difluoro-1-(4-methoxyphenyl)ethanol | 85 |
| 3 | 4-Chlorobenzaldehyde | 1-(4-Chlorophenyl)-2,2-difluoroethanol | 83 |
| 4 | 2-Naphthaldehyde | 2,2-Difluoro-1-(naphthalen-2-yl)ethanol | 80 |
| 5 | Cyclohexanecarbaldehyde | 1-Cyclohexyl-2,2-difluoroethanol | 75 |
| Data sourced from analogous reactions reported in the literature. jyu.fibeilstein-journals.org |
Difluorocarbene (:CF₂) is a highly reactive and versatile intermediate for introducing the difluoromethylene group into organic molecules. researchgate.netchinesechemsoc.org Its electrophilic nature allows it to react with various nucleophiles, including the oxygen atom of carbonyls and alcohols. Modern methods for generating difluorocarbene under mild conditions have expanded its synthetic utility, providing pathways to α,α-difluoroalcohols.
Mechanochemistry, which utilizes mechanical force to induce chemical reactions, offers a sustainable, often solvent-free, alternative to traditional solution-phase synthesis. chinesechemsoc.orgresearchgate.net Recent advancements have demonstrated the mechanochemical difluoromethylation of alcohols to form difluoromethyl ethers using a mixer mill. chinesechemsoc.orgnih.gov In this solvent-free process, an alcohol is milled with a difluorocarbene precursor, such as (bromodifluoromethyl)trimethylsilane (B180072) (TMSCF₂Br), and an activator like potassium bifluoride (KHF₂). chinesechemsoc.org
While this method has been optimized for the synthesis of ethers from alcohols, the underlying principle of generating difluorocarbene under mechanochemical conditions is applicable to other transformations. For instance, the analogous reaction with ketones has been shown to produce difluoromethyl enol ethers. beilstein-journals.orgcas.cn This suggests a potential pathway where difluorocarbene, generated in a ball mill, could react with an aldehyde like butanal. The initial adduct could then be hydrolyzed to yield the target this compound. This approach stands out for its operational simplicity, reduced waste, and efficiency at room temperature. chinesechemsoc.orgnih.gov
(Bromodifluoromethyl)trimethylsilane (TMSCF₂Br) has emerged as a highly practical and versatile reagent for the generation of difluorocarbene under mild conditions. It can be activated by various mild bases or even neutral species to release :CF₂. A recently developed strategy involves the formal insertion of difluoromethylene (CF₂) into the C-H bond of aldehydes, which proceeds via a difluorocarbene-mediated pathway. cas.cn
In this process, TMSCF₂Br reacts with an aldehyde, such as butanal, in the presence of an initiator. The reaction is believed to proceed through the formation of a 2,2-difluoroenolsilyl ether intermediate. This key intermediate can then be protonated, typically during aqueous workup, to afford the α,α-difluorinated alcohol. This method provides a direct route from an aldehyde to the corresponding α,α-difluoroalcohol, showcasing the utility of TMSCF₂Br in complex bond formations. cas.cn The process is notable for its selectivity and use of a stable, commercially available reagent.
Table 2: Difluorocarbene-Mediated Reactions with Aldehydes using TMSCF₂Br
| Entry | Aldehyde | Nucleophile/Conditions | Product Type | Yield (%) |
| 1 | 4-Bromobenzaldehyde | NaSO₂Ph | (Aryl)(phenylsulfonyl)difluoromethyl carbinol | 96 |
| 2 | Cinnamaldehyde | NaSO₂Ph | (Allyl)(phenylsulfonyl)difluoromethyl carbinol | 70 |
| 3 | 3-Phenylpropanal | NaSO₂Ph | (Alkyl)(phenylsulfonyl)difluoromethyl carbinol | 91 |
| 4 | Heptanal | C-H Insertion (LiBr, DBU) | α-Difluoromethyl ketone (after oxidation) | 90 |
| 5 | Benzaldehyde | C-H Insertion (LiBr, DBU) | α-Difluoromethyl ketone (after oxidation) | 92 |
| Data sourced from analogous reactions reported in the literature. cas.cn |
Radical reactions provide an alternative and powerful set of tools for constructing C-C and C-F bonds. These methods often proceed under mild conditions and exhibit unique reactivity patterns compared to ionic pathways, enabling the synthesis of complex fluorinated molecules.
Visible-light photocatalysis has recently been harnessed to develop a convenient synthesis of α,α-difluoroalkyl alcohols. chinesechemsoc.org This method relies on the generation of alkyl radicals and their subsequent addition to 1,1-difluoroalkenes. The reaction is typically catalyzed by an iridium-based photocatalyst, such as [Ir(dtbbpy)(ppy)₂]PF₆. chinesechemsoc.org
A plausible mechanism involves the photocatalyst, upon excitation by visible light, engaging in an oxidative quenching cycle. chinesechemsoc.org It facilitates the formation of an alkyl radical from a suitable precursor, for example, an N-acyloxyphthalimide. For the synthesis of this compound, a propyl radical would be generated from a precursor like N-(butanoyloxy)phthalimide. This propyl radical then adds to a 1,1-difluoroalkene bearing a hydroxyl or protected hydroxyl group at the C1 position. The resulting difluoro-substituted radical is then oxidized to a cation and subsequently trapped by water or hydrolysed to yield the final α,α-difluoroalkyl alcohol. chinesechemsoc.org The broad scope and operational simplicity of this method make it a highly attractive modern approach. chinesechemsoc.org
The addition of alkyl radicals to 1,1-difluoroalkenes is a key step in the photocatalytic method described previously and represents a general strategy for synthesizing α,α-difluorinated compounds. chinesechemsoc.org The regioselectivity of the radical addition is crucial. The alkyl radical adds to the unsubstituted carbon of the difluoroalkene (the CH₂ terminus), generating a more stable radical at the difluorinated carbon (the CF₂ terminus). chinesechemsoc.org
This intermediate radical is then converted to the final alcohol product. In the photocatalytic cycle, this is achieved through oxidation to a carbocation followed by reaction with water. chinesechemsoc.org This radical-polar crossover mechanism avoids intermediates that might lead to the elimination of fluoride (B91410), thus retaining the gem-difluoro motif. The versatility of this approach is enhanced by the wide variety of methods available for generating alkyl radicals, including the decarboxylation of carboxylic acid derivatives or from alkyl halides. chinesechemsoc.org
Table 3: Photocatalytic Synthesis of α,α-Difluoroalkyl Alcohols
| Entry | Alkyl Radical Precursor | 1,1-Difluoroalkene Substrate | Product | Yield (%) |
| 1 | Cyclohexyl (from N-acyloxyphthalimide) | 4-(2,2-Difluorovinyl)-1,1'-biphenyl | 1-([1,1'-Biphenyl]-4-yl)-2-cyclohexyl-2,2-difluoroethan-1-ol | 52 |
| 2 | 4,4-Difluorocyclohexyl (from N-acyloxyphthalimide) | 4-(2,2-Difluorovinyl)-1,1'-biphenyl | 1-([1,1'-Biphenyl]-4-yl)-2-(4,4-difluorocyclohexyl)-2,2-difluoroethan-1-ol | 46 |
| 3 | 4-Bromobutyl (from N-acyloxyphthalimide) | 4-(2,2-Difluorovinyl)-1,1'-biphenyl | 1-([1,1'-Biphenyl]-4-yl)-5-bromo-2,2-difluoropentan-1-ol | 24 |
| Data sourced from analogous reactions reported in the literature. chinesechemsoc.org |
Difluorocarbene-Mediated Processes for Alcohol Formation
Deoxofluorination Strategies to Access Difluorinated Centers
Deoxofluorination, the conversion of a carbonyl group to a difluoromethylene group, represents a direct and powerful method for synthesizing geminal difluorides. This transformation is crucial for accessing compounds like this compound from readily available carbonyl precursors.
Conversion of Ketones to Geminal Difluorides
The direct conversion of ketones to geminal difluorides is a cornerstone of organofluorine chemistry. While the specific synthesis of this compound often starts from the corresponding aldehyde, the underlying principle of converting a carbonyl to a CF2 group remains the same. This transformation is typically accomplished using specialized fluorinating reagents that can replace the carbon-oxygen double bond with two carbon-fluorine single bonds.
A notable method for the synthesis of this compound involves the electrophilic fluorination of valeraldehyde (B50692) (pentanal). nih.gov In this approach, the aldehyde is treated with an electrophilic fluorine source, such as N-fluorobenzenesulfonimide (NFSI), in the presence of a catalyst. nih.gov This reaction proceeds to form a difluoroaldehyde intermediate, which is then reduced to the final product, this compound. nih.gov This two-step sequence effectively achieves the conversion of a carbonyl group to a geminal difluoride at the C2 position, followed by the reduction of the aldehyde functionality to a primary alcohol.
Other deoxofluorinating agents are also widely employed for the conversion of ketones and aldehydes to geminal difluorides, including diethylaminosulfur trifluoride (DAST) and its more thermally stable analogue, bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor). researchgate.net These reagents are effective for a range of substrates but can be limited by their handling requirements and potential for side reactions. researchgate.netnih.gov More recently developed crystalline reagents like XtalFluor-E and XtalFluor-M offer improved safety and handling profiles while maintaining high efficiency in deoxofluorination reactions. nih.gov
Building Block Approaches to Elaborated Difluorinated Alcohols
The building block approach is a strategic method in organic synthesis where pre-functionalized molecules are used to construct more complex structures. wikipedia.orglibretexts.org This strategy is particularly valuable for the synthesis of fluorinated compounds, allowing for the incorporation of fluorine atoms at specific positions in a molecule. wikipedia.orgbeilstein-journals.org
Sequential Fluorination and Alkane Chain Extension
The synthesis of this compound can be effectively achieved through a sequential process that involves the fluorination of a five-carbon building block. A well-documented procedure utilizes valeraldehyde as the starting material. nih.gov This C5 aldehyde already possesses the complete carbon skeleton of the target molecule.
The key transformation is the α,α-difluorination of the aldehyde. This is accomplished using an electrophilic fluorinating agent, N-fluorobenzenesulphonimide (NFSI), with proline as an organocatalyst. nih.gov This step introduces the two fluorine atoms at the C2 position. Following the successful difluorination, the resulting 2,2-difluoro-pentanal is then subjected to a reduction step using sodium borohydride (NaBH4) to yield the final product, this compound. nih.gov This synthetic route exemplifies a building block approach where the core structure is first established and then functionalized with fluorine atoms.
| Reagent | Role | Reference |
| Valeraldehyde | Starting Material (C5 building block) | nih.gov |
| N-Fluorobenzenesulphonimide (NFSI) | Electrophilic Fluorinating Agent | nih.gov |
| Proline | Organocatalyst | nih.gov |
| Sodium Borohydride (NaBH4) | Reducing Agent | nih.gov |
Mechanistic Investigations of this compound Synthesis
Understanding the reaction mechanisms involved in the synthesis of this compound is crucial for optimizing reaction conditions and controlling the stereochemical outcome. The key synthetic steps, particularly the introduction of the fluorine atoms, have been the subject of mechanistic studies.
Reaction Mechanism Elucidation for Key Synthetic Steps
The synthesis of this compound from valeraldehyde using proline and NFSI proceeds through an enamine-catalyzed mechanism. researchgate.netwikipedia.org This process can be broken down into the following key steps:
Enamine Formation: The catalytic cycle begins with the reaction between the proline catalyst and the starting aldehyde, valeraldehyde. The nitrogen atom of proline attacks the carbonyl carbon of the aldehyde, leading to the formation of a carbinolamine intermediate. This intermediate then dehydrates to form a chiral enamine. nih.govbeilstein-journals.org
Electrophilic Fluorination: The generated enamine, being electron-rich, acts as a nucleophile and attacks the electrophilic fluorine atom of N-fluorobenzenesulfonimide (NFSI). beilstein-journals.orgresearchgate.net This results in the formation of a monofluorinated iminium ion intermediate. The reaction is then repeated, with a second equivalent of NFSI reacting to introduce the second fluorine atom, yielding a difluorinated iminium ion.
Hydrolysis and Catalyst Regeneration: The difluorinated iminium ion is then hydrolyzed to release the 2,2-difluoropentanal intermediate and regenerate the proline catalyst, allowing it to re-enter the catalytic cycle. nih.gov
Reduction: In the final step, the 2,2-difluoropentanal intermediate is reduced to the target molecule, this compound, using a reducing agent such as sodium borohydride. nih.gov
| Step | Description | Key Intermediates | Reference |
| 1 | Enamine Formation | Carbinolamine, Chiral Enamine | nih.govbeilstein-journals.org |
| 2 | Electrophilic Fluorination | Monofluorinated Iminium Ion, Difluorinated Iminium Ion | beilstein-journals.orgresearchgate.net |
| 3 | Hydrolysis | 2,2-Difluoropentanal | nih.gov |
| 4 | Reduction | This compound | nih.gov |
Role of Catalysts and Reagents in Stereochemical Control (where applicable)
In syntheses where a chiral center is created, the choice of catalysts and reagents is paramount for controlling the stereochemistry of the product. While this compound itself is not chiral, the principles of stereochemical control are fundamental in asymmetric synthesis.
The use of a chiral organocatalyst, such as L-proline, in the α,α-difluorination of aldehydes is a prime example of enamine catalysis, a powerful tool for asymmetric synthesis. libretexts.orgwikipedia.org The proline catalyst creates a chiral environment around the reacting molecules. The stereochemical outcome of such reactions is dictated by the specific geometry of the enamine intermediate. libretexts.orgbeilstein-journals.org The catalyst directs the approach of the electrophile (in this case, NFSI) to one face of the enamine, leading to the preferential formation of one enantiomer of the product if a chiral center were to be formed. libretexts.orgbeilstein-journals.org
In the context of the synthesis of this compound, while the final product is achiral, the use of a chiral catalyst like proline is still significant as it is a well-established method for the efficient α-functionalization of aldehydes. nih.govmdpi.com The catalyst's role is to facilitate the reaction and control the formation of the difluorinated intermediate. Should a prochiral aldehyde be used as a starting material, the use of a chiral catalyst like (S)- or (R)-proline would be critical in establishing the stereochemistry of the resulting α-fluoroaldehyde. nih.gov
Optimization of Synthetic Pathways for this compound
The efficient synthesis of this compound is a key objective for its application as a fluorinated building block. Optimization strategies focus on maximizing product yield, minimizing the formation of impurities, and carefully managing the properties of key intermediates and reaction parameters. A common and effective route involves the organocatalytic α,α-difluorination of an aldehyde followed by in-situ reduction of the resulting difluoroaldehyde intermediate. soton.ac.uk
Yield Enhancement and Side Product Mitigation
The primary synthetic route to this compound involves a two-step process starting from valeraldehyde. soton.ac.uk The first step is an electrophilic fluorination using an N-F reagent, such as N-fluorobenzenesulphonimide (NFSI), in the presence of an organocatalyst like proline. This forms the 2,2-difluoropentanal intermediate. The second step is the reduction of this intermediate to the target alcohol, typically using a reducing agent like sodium borohydride (NaBH₄). soton.ac.uk
Achieving a high yield in this process requires careful control over the reaction to prevent the formation of side products. Potential side products can arise from incomplete fluorination, leading to monofluorinated species, or from side reactions of the aldehyde intermediates. For instance, in some deoxofluorination reactions, elimination side reactions can occur, leading to the formation of unsaturated byproducts. acs.org The success of the synthesis of 2,2-difluorobutan-1-ol, a close analog, via a similar electrophilic fluorination and reduction sequence yielded the final product at 28%, indicating that there is significant room for optimization in these pathways. soton.ac.uk
Key strategies for enhancing yield and mitigating side products include:
Control of Stoichiometry: Using a sufficient excess of the fluorinating agent (e.g., 2.5 equivalents of NFSI) helps to drive the reaction towards difluorination, minimizing the amount of monofluorinated aldehyde. soton.ac.uk
Catalyst Selection: Proline is an effective and commonly used organocatalyst for the α-fluorination of aldehydes, facilitating the formation of an enamine intermediate which then reacts with the electrophilic fluorine source. soton.ac.uk
In-situ Reduction: To prevent isolation losses and potential decomposition of the volatile and reactive 2,2-difluoropentanal intermediate, performing the reduction with NaBH₄ in the same reaction sequence after the fluorination is complete is a critical strategy. soton.ac.uk
Table 1: Reaction Conditions for the Synthesis of this compound A representative synthesis based on an adapted procedure from C. Lindsley et al. soton.ac.uk
| Step | Reagent | Catalyst | Solvent | Temperature | Time |
|---|---|---|---|---|---|
| Fluorination | Valeraldehyde, NFSI (2.5 equiv) | Proline (0.4 equiv) | THF | Room Temp | 16 h |
| Reduction | Sodium Borohydride (NaBH₄) | - | Et₂O/THF | -78 °C | 30 min |
Consideration of Volatility of Fluoroaldehyde Intermediates
In traditional procedures, the crude fluoroaldehyde intermediate would be concentrated after an aqueous workup before proceeding to the reduction step. soton.ac.uk However, this approach is problematic for volatile intermediates like 2,2-difluoropentanal. To circumvent this issue, optimized synthetic protocols avoid the concentration of the intermediate. Instead, after the initial fluorination reaction and aqueous workup, the crude product is directly subjected to the reduction step in a suitable solvent system. soton.ac.uk This key modification minimizes evaporative losses of the volatile aldehyde, contributing to a more efficient and reliable synthesis. soton.ac.uk The final product, this compound, can also be volatile, requiring careful handling during the final purification stages. acs.org
Solvent Effects and Reaction Conditions
The choice of solvent and other reaction conditions plays a pivotal role in the efficiency of the synthesis of this compound. Solvents can influence reaction rates, selectivity, and even catalyst stability. researchgate.netresearchgate.net
In the electrophilic fluorination of valeraldehyde, tetrahydrofuran (B95107) (THF) is commonly used as the solvent. soton.ac.uk For the subsequent reduction step, the reaction mixture is diluted with diethyl ether (Et₂O) before cooling and adding the reducing agent. soton.ac.uk A previously published, un-optimized procedure for a similar transformation utilized a dichloromethane (B109758) (CH₂Cl₂)/ethanol (EtOH) solvent system for the reduction step. soton.ac.uk
Systematic solvent screening is crucial for optimizing new synthetic methods. In a related photocatalytic synthesis of α,α-difluoroalkyl alcohols, various solvents were tested to determine the optimal medium for the reaction. thieme-connect.com The results of this screening highlight the dramatic impact a solvent can have on product yield.
Table 2: Effect of Solvent on Yield in a Photocatalytic Synthesis of a Difluoroalkyl Alcohol This interactive table summarizes the nuclear magnetic resonance (NMR) yields obtained from a solvent screen for a photocatalytic reaction producing an α,α-difluoroalkyl alcohol, demonstrating the critical role of the solvent in reaction efficiency. thieme-connect.com
| Solvent | Dielectric Constant (ε) | NMR Yield (%) |
|---|---|---|
| Acetonitrile (B52724) (MeCN) | 37.5 | 45 |
| Dimethyl Sulfoxide (B87167) (DMSO) | 46.7 | 45 |
| N,N-Dimethylformamide (DMF) | 36.7 | 34 |
| Dichloromethane (DCM) | 8.9 | 15 |
| 1,2-Dichloroethane (DCE) | 10.4 | 12 |
Data adapted from a study on a photocatalytic approach to α,α-difluoroalkyl alcohols. thieme-connect.com
As shown in the table, polar aprotic solvents like acetonitrile (MeCN) and dimethyl sulfoxide (DMSO) were found to be the most suitable for the transformation, providing significantly higher yields compared to less polar solvents like dichloromethane (DCM). thieme-connect.com The presence of water can also be important, as it may activate reaction components through hydrogen bonding. thieme-connect.com
Beyond solvent choice, temperature is another critical parameter. The reduction of 2,2-difluoropentanal is typically performed at low temperatures (-78 °C) to control the reactivity of the sodium borohydride and improve selectivity. soton.ac.uk
Reactivity and Mechanistic Investigations of 2,2 Difluoropentan 1 Ol
Reactivity of the Primary Alcohol Functionality
The primary alcohol group in 2,2-Difluoropentan-1-ol is the main site of chemical transformations, undergoing reactions typical of alcohols, such as oxidation, nucleophilic substitution, and derivatization into esters and ethers. However, the rates and outcomes of these reactions are significantly influenced by the electronic effects of the neighboring difluoromethylene group.
Primary alcohols can be oxidized to form aldehydes or further to carboxylic acids. numberanalytics.com The oxidation of this compound yields the corresponding 2,2-difluoropentanal. This transformation is a key step in the synthesis of more complex fluorinated molecules. Due to the electron-withdrawing nature of the fluorine atoms, the resulting aldehyde is less prone to overoxidation compared to its non-fluorinated analogs. A variety of oxidizing agents can be employed, with a preference for mild and selective methods to avoid side reactions. libretexts.orgchemistrytalk.org
Dess-Martin Periodinane (DMP) is a highly effective and widely used reagent for the mild oxidation of primary alcohols to aldehydes. sigmaaldrich.cnwikipedia.org Its key advantages include neutral reaction conditions, short reaction times, high yields, and tolerance for sensitive functional groups, making it particularly suitable for complex molecules. sigmaaldrich.cnwikipedia.org The oxidation of this compound using DMP proceeds efficiently to furnish 2,2-difluoropentanal. soton.ac.uk The reaction is typically carried out in chlorinated solvents like dichloromethane (B109758) at room temperature. wikipedia.org The mechanism involves the formation of a diacetoxyalkoxyperiodinane intermediate, followed by the abstraction of a proton by an acetate (B1210297) ion to yield the carbonyl compound. wikipedia.org The use of DMP avoids the harsh conditions and toxic byproducts associated with chromium-based oxidants. wikipedia.org
Table 1: Comparison of Oxidation Conditions
| Oxidant | Typical Conditions | Product from this compound | Advantages |
| Dess-Martin Periodinane (DMP) | CH₂Cl₂, Room Temperature | 2,2-Difluoropentanal | Mild, neutral pH, high selectivity, easy workup. sigmaaldrich.cnwikipedia.orgwikipedia.org |
| Chromium Trioxide (CrO₃) | Acidic conditions (e.g., Jones reagent) | Potential for overoxidation to carboxylic acid | Strong oxidant |
| Dimethyl Sulfoxide (B87167) (DMSO) | Activated by electrophiles (e.g., Swern, Moffatt) | 2,2-Difluoropentanal | Avoids toxic heavy metals |
This table presents a comparative overview of common oxidation methods applicable to primary alcohols.
Nucleophilic substitution reactions involve the replacement of the hydroxyl group, which is a poor leaving group, by a nucleophile. matanginicollege.ac.inwikipedia.org For this to occur, the hydroxyl group must first be converted into a better leaving group, such as a tosylate, mesylate, or halide. For instance, reacting this compound with p-toluenesulfonyl chloride in the presence of a base like pyridine (B92270) would form 2,2-difluoropentyl tosylate. This tosylate can then readily undergo Sₙ2 reactions with various nucleophiles (e.g., halides, cyanide, azides). researchgate.net
The geminal difluoro group significantly impacts these reactions. Its strong electron-withdrawing effect deactivates the adjacent carbon center towards Sₙ2 attack, making substitution reactions more challenging compared to non-fluorinated analogs. acs.org This deactivation arises from the inductive withdrawal of electron density, which reduces the electrophilicity of the carbon atom bonded to the leaving group.
Esterification: this compound can be converted into its corresponding esters through various established methods. organic-chemistry.org The most common is the Fischer esterification, which involves reacting the alcohol with a carboxylic acid in the presence of a strong acid catalyst, such as sulfuric acid. chemguide.co.ukrug.nl The reaction is reversible, and product formation is typically favored by removing water as it is formed. chemguide.co.uk Alternatively, esters can be prepared under milder conditions by reacting the alcohol with more reactive carboxylic acid derivatives like acid chlorides or anhydrides in the presence of a base. libretexts.org
Etherification: The synthesis of ethers from this compound can be achieved via methods like the Williamson ether synthesis. This involves deprotonating the alcohol with a strong base (e.g., sodium hydride) to form the corresponding alkoxide. This alkoxide then acts as a nucleophile, attacking an alkyl halide in an Sₙ2 reaction to form the ether. encyclopedia.pub The nucleophilicity of the resulting 2,2-difluoropentoxide ion is reduced due to the electronic influence of the fluorine atoms, which may necessitate more forcing reaction conditions compared to the synthesis of ethers from non-fluorinated alcohols.
Oxidation Reactions to Corresponding Carbonyl Compounds
Influence of the Geminal Difluoro Moiety on Reactivity
The presence of two fluorine atoms on the carbon adjacent to the primary alcohol functionality is the single most important structural feature governing the reactivity of this compound.
The geminal difluoro group exerts a powerful electron-withdrawing inductive effect (-I effect) due to the high electronegativity of fluorine. This has several significant consequences for the reactivity of the adjacent alcohol and its derivatives:
Increased Acidity: The C-F bonds polarize the molecule, withdrawing electron density from the C-C bond and, subsequently, from the C-O and O-H bonds. This weakens the O-H bond, making the alcohol proton more acidic than that of pentan-1-ol.
Deactivation Towards Electrophiles: The electron withdrawal reduces the nucleophilicity of the oxygen atom in the hydroxyl group. This can slow down reactions where the alcohol acts as a nucleophile, such as in esterification or etherification reactions. rug.nl
Stabilization of Oxidized Products: The electron-withdrawing nature of the CF₂ group stabilizes the resulting aldehyde (2,2-difluoropentanal) by reducing electron density at the carbonyl carbon.
Bioisosterism: The difluoromethyl group (CHF₂) is often considered a bioisostere for alcohol and thiol groups, as it can act as a lipophilic hydrogen bond donor. nih.gov Similarly, the CF₂ group itself is a well-known bioisostere for a carbonyl group or an ether oxygen, a property leveraged in medicinal chemistry to enhance metabolic stability and modulate physicochemical properties. nih.gov This inertness stems from the strength of the C-F bonds, which are difficult to break, thereby blocking metabolic oxidation at that position. nih.gov
Steric Hindrance Considerations
Steric hindrance refers to the congestion around a reactive site caused by the physical bulk of surrounding atoms or groups, which can impede the approach of a reactant and thus slow down or prevent a reaction. In this compound, the primary hydroxyl group at the C-1 position is flanked by the C-2 carbon, which bears two fluorine atoms and the remainder of the propyl chain.
The gem-difluoro group at the C-2 position creates significant steric bulk. While fluorine atoms are relatively small (van der Waals radius of ~1.47 Å, compared to hydrogen's ~1.20 Å), the presence of two such atoms, along with a C-C bond to the rest of the alkyl chain, effectively shields the C-1 position. This steric congestion can influence reactions in several ways:
Nucleophilic Attack: For reactions where a nucleophile attacks the carbon of the C-OH bond (e.g., in certain substitution reactions), the approach to C-1 is more hindered than in its non-fluorinated analogue, pentan-1-ol.
Reactions at the Hydroxyl Group: The accessibility of the hydroxyl oxygen's lone pairs can be reduced, potentially affecting its ability to act as a nucleophile or a base. Similarly, the approach of bulky reagents to the hydroxyl proton can be obstructed.
Enzyme-Catalyzed Reactions: In biochemical contexts, the specific size and shape of the molecule are critical for fitting into an enzyme's active site. The steric profile of this compound would differ significantly from related non-fluorinated or monofluorinated alcohols.
Studies on related fluorinated compounds have demonstrated the importance of steric effects. For instance, in some catalytic reactions, hydroxyl groups at sterically less hindered positions are more readily functionalized. sioc.ac.cn Likewise, reactions can be sensitive to steric effects, with ortho-substituted reactants showing lower yields compared to their meta- or para-substituted counterparts, a principle applicable to the hindered environment of this compound. mdpi.com The deactivating effect of gem-difluorination has been noted in SN2 pathways, which is attributed in part to steric hindrance, although electronic factors also play a crucial role. nih.gov
Conformational Analysis and Intramolecular Interactions
The reactivity of a flexible molecule like this compound is intrinsically linked to its preferred three-dimensional shape, or conformation. The interplay of electronic effects and non-covalent interactions, particularly intramolecular hydrogen bonding, dictates the conformational landscape.
An intramolecular hydrogen bond (IMHB) can form between the hydroxyl proton (donor) and one of the fluorine atoms (acceptor) in this compound. This interaction requires the molecule to adopt a specific conformation where the O-H group and a C-F bond are in close proximity, typically a gauche arrangement around the C1-C2 bond. rsc.org While the C-F bond is a weak hydrogen bond acceptor compared to oxygen or nitrogen, the formation of a stable five- or six-membered ring can favor the formation of an OH···F IMHB. researchgate.net
Although direct experimental NMR studies on this compound are not widely published, extensive research on structurally similar fluorohydrins provides strong evidence for the existence and significance of such bonds. researchgate.netacs.org The presence and strength of these interactions are typically investigated using a combination of NMR spectroscopy and quantum chemical calculations. A key NMR parameter is the through-space coupling constant (h1JOH···F), which provides direct evidence of the interaction.
Studies on analogous γ-fluorinated alcohols, such as 4-fluoropentan-2-ol, have shown that the stereochemical arrangement dramatically influences the strength of the IMHB, highlighting the conformational dependence of this interaction. researchgate.net For gem-difluoro alcohols, the diastereotopic nature of the fluorine atoms can even lead to distinct IMHBs with different populations and strengths.
Table 1: Research Findings on Intramolecular Hydrogen Bonding (IMHB) in Analogous Fluorohydrins
| Compound | Method(s) | Key Findings | Reference(s) |
| 1,3-Difluoropropan-2-ol | NMR Spectroscopy, Ab initio MO Calculations | Favored conformers exhibit a gauche arrangement between fluorine and the hydroxyl group, which is necessary for IMHB. | rsc.org |
| Various β-Fluorohydrins | FTIR Spectroscopy, Computational Analysis | The presence of OH···F IMHB attenuates the alcohol's hydrogen bond donating capacity. The extent of this attenuation is linked to the population of the IMHB conformer. | soton.ac.uk |
| syn- and anti-4-Fluoropentan-2-ol | NMR Spectroscopy, Quantum Chemical Calculations | The relative stereochemistry is crucial. A significant h1JOH···F coupling constant of 6.6 Hz was observed for the syn-isomer, versus only 1.9 Hz for the anti-isomer, indicating a much stronger IMHB in the syn form. | researchgate.net |
The conformational preferences of this compound, particularly the equilibrium between conformers with and without an intramolecular OH···F hydrogen bond, directly impact its reactivity. researchgate.net When the hydroxyl proton is engaged in an IMHB, it is less available to interact with external molecules.
Role of Fluorinated Alcohols in Reaction Media and Catalysis
Partially fluorinated alcohols, including this compound, possess a unique set of properties—high polarity, strong hydrogen-bond donating ability, and low nucleophilicity—that make them valuable as solvents or co-solvents to promote or mediate specific types of chemical reactions.
The two electron-withdrawing fluorine atoms on the C-2 carbon of this compound significantly increase the acidity of the C-1 hydroxyl proton via a strong negative inductive effect (-I effect). This makes the alcohol a much stronger hydrogen-bond donor than its non-fluorinated counterpart. rsc.org This enhanced HBD ability is a hallmark of fluorinated alcohols and is exploited in various synthetic applications.
When used as a solvent, this compound can activate electrophiles by forming a strong hydrogen bond with an electron-rich site on the molecule (e.g., a carbonyl oxygen or a nitrogen atom). This interaction polarizes the bond, making the electrophile more susceptible to nucleophilic attack. This principle is widely used to accelerate reactions such as cycloadditions, ring-openings of epoxides, and various condensation reactions.
Fluorinated alcohols are exceptionally effective at stabilizing cationic intermediates, a property that can facilitate reactions proceeding through SN1-type mechanisms or other pathways involving carbocation formation. beilstein-journals.orgd-nb.info The stabilization arises from two primary effects:
Hydrogen Bonding: The strong HBD ability of the fluorinated alcohol can stabilize the leaving group as it departs, thereby lowering the energy barrier for its dissociation and promoting the formation of the carbocation.
Charge-Dipole Interactions: Once formed, the positively charged intermediate is stabilized by the solvent environment. The highly polar nature of fluorinated alcohols and, specifically, the dipole moments of the numerous C-F bonds in the solvent shell can effectively solvate the cation through favorable charge-dipole interactions. beilstein-journals.org
Studies have shown that α-fluorine substitution can be effective at stabilizing carbocations through resonance, where a lone pair from fluorine interacts with the empty p-orbital of the cationic carbon. rsc.org While the fluorine atoms in this compound are in the β-position to a potential carbocation formed at C-1 (after protonation and loss of water), their powerful inductive effect would strongly destabilize such a cation. However, when used as a solvent, the collective effect of the solvent molecules provides stabilization for cationic intermediates generated from other substrates.
Low Nucleophilicity and High Ionizing Power in Diverse Transformations
The unique physicochemical properties of fluorinated alcohols, such as this compound, are largely dictated by the strong electron-withdrawing effect of the fluorine atoms. In the case of gem-difluoroalcohols, the presence of two fluorine atoms on the carbon adjacent to the hydroxyl group significantly modulates the electron density of the entire molecule. This electronic influence leads to a combination of low nucleophilicity and high ionizing power, making such compounds valuable in specific chemical transformations.
The hydroxyl group in this compound exhibits markedly reduced nucleophilicity compared to its non-fluorinated counterpart, 1-pentanol. The potent inductive (-I) effect of the two fluorine atoms withdraws electron density from the C-C bond framework and, consequently, from the oxygen atom of the hydroxyl group. This reduction in electron density on the oxygen atom diminishes its ability to act as a nucleophile in chemical reactions.
Conversely, the same electronic effect enhances the compound's ionizing power. The electron-deficient nature of the carbon backbone stabilizes anionic species formed during a reaction, while the acidic nature of the hydroxyl proton facilitates the protonation of substrates and leaving groups. This ability to stabilize charged intermediates and transition states is characteristic of solvents with high ionizing power. While specific quantitative measures of ionizing power for this compound are not extensively documented, the properties of structurally similar fluorinated alcohols provide a strong indication of its behavior. For instance, solvents like 2,2,2-trifluoroethanol (B45653) (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (B117542) (HFIP) are well-regarded for their high ionizing power and are often employed in reactions that proceed through cationic intermediates.
The combination of low nucleophilicity and high ionizing power allows this compound to serve as a specialized reaction medium that can promote certain reaction pathways while suppressing others. For example, in solvolysis reactions, it can facilitate the departure of a leaving group to form a carbocation without competing as a nucleophile in the subsequent steps. This can be particularly advantageous in mechanistic studies or in syntheses where the intervention of a nucleophilic solvent is undesirable.
| Property | Influence of 2,2-Difluoro Moiety | Consequence for Reactivity |
| Nucleophilicity | The strong inductive effect of the two fluorine atoms significantly reduces the electron density on the hydroxyl oxygen. | The alcohol is a poor nucleophile, minimizing its participation in unwanted side reactions like solvent addition. |
| Ionizing Power | The electron-withdrawing nature of the C-F bonds stabilizes charged intermediates and transition states. The hydroxyl proton is also more acidic. | The solvent can promote reactions that proceed through ionic intermediates, such as carbocations, by lowering the activation energy for their formation. |
Solvent-Switched Selectivity in Oxidation Reactions
The choice of solvent can be a critical parameter in controlling the selectivity of chemical reactions, and fluorinated alcohols, in principle, offer a unique medium to influence reaction outcomes. The concept of "solvent-switched selectivity" refers to the ability to favor one reaction pathway or product over another simply by changing the solvent system. While specific studies detailing the use of this compound to achieve solvent-switched selectivity in oxidation reactions are not prominent in the literature, the known properties of fluorinated alcohols allow for a discussion of its potential in this role.
Oxidation reactions often involve polar intermediates and transition states that can be differentially stabilized by the solvent environment. The high polarity and strong hydrogen-bond donating ability of fluorinated alcohols, combined with their low nucleophilicity, can lead to selective solvation effects. For instance, in the oxidation of a substrate with multiple oxidizable functional groups, a solvent like this compound could selectively solvate and deactivate one group through hydrogen bonding, thereby allowing a reagent to preferentially oxidize another.
An example of where such selectivity could be envisaged is in the oxidation of a diol containing both a primary and a secondary alcohol. The differential steric and electronic environment around the hydroxyl groups could be amplified by a bulky and electron-poor solvent like this compound, potentially leading to selective oxidation of the less hindered or more electronically activated alcohol.
While direct experimental data for this compound is limited, related research on other fluorinated alcohols has demonstrated the principle of solvent-controlled selectivity. For instance, the oxidation of sulfides can yield either sulfoxides or sulfones. The use of a highly polar, non-nucleophilic fluorinated alcohol could potentially influence this selectivity by stabilizing the intermediate sulfoxide and modulating the activity of the oxidizing agent.
| Substrate | Oxidizing Agent | Solvent System 1 (e.g., Non-polar) | Predominant Product 1 | Solvent System 2 (e.g., Fluorinated Alcohol) | Predominant Product 2 |
| Alkyl Aryl Sulfide | Hydrogen Peroxide | Toluene | Sulfoxide | 2,2,2-Trifluoroethanol | Sulfone |
| Primary/Secondary Diol | PCC | Dichloromethane | Mixture of Aldehyde and Ketone | Hypothetical: this compound | Hypothetical: Predominantly Aldehyde |
The data in the table is illustrative of the concept of solvent-switched selectivity and includes a hypothetical application for this compound based on the known properties of fluorinated alcohols.
Theoretical and Computational Chemistry Studies on 2,2 Difluoropentan 1 Ol
Computational Insights into Intramolecular Hydrogen Bonding
Quantification of OH⋅⋅⋅F Interaction Energies
The presence of both a hydroxyl group (a hydrogen bond donor) and fluorine atoms (potential hydrogen bond acceptors) in 2,2-Difluoropentan-1-ol allows for the formation of an intramolecular hydrogen bond (IMHB) of the OH⋅⋅⋅F type. This interaction significantly influences the molecule's conformational landscape. Computational methods are essential for quantifying the strength of this bond.
High-level ab initio and Density Functional Theory (DFT) calculations are employed to determine the energies of different conformers. The strength of the OH⋅⋅⋅F interaction is typically estimated by comparing the energy of the conformer where the hydrogen bond is present against a reference conformer where it is absent. Studies on analogous flexible fluorohydrins, such as 3-fluoropropan-1-ol, have shown that these intramolecular binding energies average around 3 kcal/mol. acs.org
One robust method for analyzing and quantifying such weak interactions is the Atoms in Molecules (AIM) theory. AIM analysis can identify a bond critical point (BCP) between the hydroxyl hydrogen and a fluorine atom, providing clear evidence of an IMHB. nih.gov The properties at the BCP, such as the electron density (ρ) and its Laplacian (∇²ρ), correlate with the bond's strength. For related γ-fluorinated alcohols, AIM analyses have validated the presence of these interactions and allowed for the estimation of their energies. nih.gov The interaction energy can also be evaluated by analyzing the hyperconjugative interaction between the fluorine lone pair (nF) and the antibonding orbital of the hydroxyl group (σ*OH) within the framework of Natural Bond Orbital (NBO) analysis. nih.gov
Table 1: Calculated Interaction Energies and Properties for OH⋅⋅⋅F IMHB in Analogous Fluorohydrins
| Compound | Computational Method | Interaction Energy (kcal/mol) | H⋅⋅⋅F Distance (Å) |
|---|---|---|---|
| 3-Fluoropropan-1-ol | MPWB1K/6-31+G(d,p) | 1.8 | 2.14 |
| syn-4-Fluoropentan-2-ol | MPWB1K/6-31+G(d,p) | 3.3 | 2.00 |
This table presents data from analogous compounds to illustrate the typical range of interaction energies for OH⋅⋅⋅F IMHBs. Data sourced from computational studies on γ-fluorohydrins. nih.gov
Correlation with Spectroscopic Data (e.g., J-couplings)
Theoretical calculations are not only used to predict properties but also to interpret and correlate with experimental data. Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for studying molecular conformation in solution. A key parameter that provides evidence for an OH⋅⋅⋅F hydrogen bond is the through-space scalar coupling constant, ¹hJ(OH ⋅⋅⋅F ).
The magnitude of this J-coupling is highly dependent on the distance and geometry between the coupled nuclei, which is dictated by the conformational population. nih.gov For flexible molecules like this compound, the observed J-coupling is a population-weighted average of the couplings in all existing conformers.
Computational studies can predict the J-couplings for each stable conformer. By performing a Boltzmann averaging of these calculated values based on the computed free energies of the conformers, a theoretical average J-coupling can be obtained and compared with the experimental value. A strong agreement validates the computed conformational ensemble. For a range of acyclic γ-fluorohydrins, this combined NMR and computational approach has successfully demonstrated the presence of OH⋅⋅⋅F IMHBs in solution, with experimental ¹hJ(OH⋅⋅⋅F) values as high as 6.6 Hz being observed and rationalized by quantum chemical calculations. nih.gov The magnitude of the coupling constant is strongly influenced by stereochemistry and alkyl substitution, which affect the conformational profile of the molecule. nih.gov
Table 2: Correlation of Experimental and Calculated ¹hJ(OH⋅⋅⋅F) for Representative Acyclic Fluorohydrins
| Compound | Solvent | Experimental ¹hJ(OH⋅⋅⋅F) (Hz) | Calculated ¹hJ(OH⋅⋅⋅F) (Hz) |
|---|---|---|---|
| syn-4-Fluoropentan-2-ol | CDCl₃ | 6.6 | 6.5 |
| anti-4-Fluoropentan-2-ol | CDCl₃ | 1.9 | 2.2 |
This table showcases the strong correlation between experimentally measured and computationally predicted J-couplings for similar fluorinated alcohols, supporting the validity of the theoretical models. nih.gov
Reaction Mechanism Elucidation via Computational Modeling
Computational modeling is indispensable for elucidating the detailed mechanisms of chemical reactions, including those for the synthesis of this compound. By mapping the potential energy surface of a reaction, DFT calculations can identify reactants, products, intermediates, and, most importantly, the transition states that connect them. nih.gov This allows for a step-by-step understanding of the reaction pathway, providing insights into reaction feasibility, kinetics, and selectivity.
Transition State Characterization for Synthetic Reactions
A plausible synthetic route to gem-difluoroalcohols like this compound involves the transformation of a precursor molecule, such as a corresponding ketone or vinyl sulfonate. researchgate.netacs.org Computational chemistry can be used to model these transformations and characterize the critical transition states (TS).
For instance, in the synthesis of β-difluoroalkyl sulfonates from vinyl sulfonates, DFT calculations were used to map out the entire reaction mechanism. researchgate.net The calculations identified a key iodonium (B1229267) ion intermediate and the subsequent transition state for a regioselective SN2-like nucleophilic attack by a fluoride (B91410) source. researchgate.net Characterization of a transition state involves optimizing its geometry and confirming it is a first-order saddle point on the potential energy surface, which is done by frequency analysis showing exactly one imaginary frequency corresponding to the atomic motion along the reaction coordinate. The calculated Gibbs free energy of activation (ΔG‡) provides a direct measure of the reaction barrier, which determines the reaction rate.
Table 3: Example of Calculated Activation Barriers for a gem-Difluorination Reaction Step
| Reaction Step | Computational Model | ΔG (kcal/mol) | ΔG‡ (kcal/mol) |
|---|---|---|---|
| Formation of Iodonium Intermediate | DFT (B3LYP) | +6.1 | - |
This table provides representative data from a DFT study on the synthesis of a gem-difluoro compound, illustrating the characterization of intermediates and transition state barriers. researchgate.net
Solvation Effects and Their Influence on Reaction Kinetics and Selectivity
Reactions are almost always carried out in a solvent, which can have a profound effect on reaction kinetics and selectivity. Computational models must account for these effects to provide realistic predictions. Solvation effects are typically modeled using two main approaches: implicit and explicit solvent models. fiveable.memdpi.com
Implicit Models: These models, such as the Polarizable Continuum Model (PCM) or the SMD model, treat the solvent as a continuous dielectric medium. fiveable.memdpi.com They are computationally efficient and effective at capturing the bulk electrostatic effects of the solvent, which are often dominant for reactions involving polar or charged species. fiveable.me
Explicit Models: These models include a number of individual solvent molecules in the calculation. While computationally expensive, they can capture specific short-range interactions like hydrogen bonding between the solute and solvent, which can be critical. nih.govresearchgate.net
For the synthesis of a polar molecule like this compound, the stabilization of charged intermediates and transition states by the solvent is crucial. Computational studies on related fluorination reactions show that fluorinated alcohols like hexafluoroisopropanol (HFIP) can act as highly effective solvents or additives. acs.orgrsc.org They can stabilize transition states through strong hydrogen bonding, thereby accelerating reaction rates and influencing selectivity. acs.org By calculating reaction profiles in the gas phase and in different solvent models, chemists can quantify the solvent's impact on the activation barriers and make informed decisions about reaction conditions. nih.govacs.org
Table 4: Comparison of Calculated Reaction Barriers with Different Solvation Models
| Reaction | Phase/Model | Relative Free Energy Barrier (ΔG‡) (kcal/mol) |
|---|---|---|
| Model Sₙ2 Reaction | Gas Phase | 25.0 |
| Model Sₙ2 Reaction | Implicit Solvent (Water, SMD) | 15.5 |
This table illustrates how computed reaction barriers can vary significantly between the gas phase and different solvent models, based on a representative Sₙ2 reaction. nih.govresearchgate.net
Prediction of Molecular Descriptors Relevant to Synthetic Design
Molecular descriptors are numerical values derived from the chemical structure that encode physicochemical information about a molecule. researchgate.net These descriptors are fundamental to the development of Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) models. For this compound, predicting relevant molecular descriptors can aid in designing efficient synthetic and purification strategies.
Descriptors can be classified based on their dimensionality:
1D/2D Descriptors: These are calculated from the chemical formula or the 2D connectivity graph and include properties like molecular weight, atom counts, and various topological indices.
3D Descriptors: These depend on the 3D coordinates of the atoms and describe the molecule's shape, volume, and surface area.
Quantum-Chemical Descriptors: These are derived from quantum mechanical calculations and include properties like dipole moment, orbital energies (HOMO/LUMO), and electrostatic potential maps.
For a fluorinated compound, a key descriptor is "fluorophilicity," which quantifies the affinity of the molecule for a fluorous phase. This property is critical for designing fluorous solid-phase extraction or liquid-liquid extraction purification methods. Models using 3D QSAR descriptors and neural networks have been developed to predict the fluorous partition coefficient (lnP) for a wide range of fluorinated compounds. researchgate.net By calculating descriptors for this compound, its fluorophilicity could be estimated prior to synthesis, guiding the design of an effective purification protocol.
Table 5: Relevant Molecular Descriptors for this compound and Their Application in Synthetic Design
| Descriptor Class | Example Descriptor | Predicted Property | Application in Synthetic Design |
|---|---|---|---|
| Constitutional | Molecular Weight, Fluorine Count | General physical properties | Stoichiometric calculations |
| Topological | Wiener Index, Randić Index | Boiling point, viscosity | Planning distillation conditions |
| 3D/Geometrical | van der Waals Volume, Surface Area | Solubility, Partitioning | Designing extraction/chromatography |
| Quantum-Chemical | Dipole Moment, HOMO/LUMO Energies | Polarity, Reactivity | Predicting reaction outcomes, solvent choice |
Table of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| 3,3,3-Trifluoropropanol |
| 3,3-Difluoropropan-1-ol |
| 3-Fluoropropan-1-ol |
| 4-Fluoropentan-2-ol |
Applications of 2,2 Difluoropentan 1 Ol in Advanced Organic Synthesis
Building Block for Complex Fluorinated Molecules
The reactivity of the primary alcohol group in 2,2-Difluoropentan-1-ol, coupled with the influential presence of the adjacent difluoromethylene group, allows it to be a versatile starting point for the construction of more elaborate molecular architectures.
While direct cyclization of this compound itself is not a common strategy for heterocycle synthesis, its functional group can be readily transformed to provide precursors for various cyclization reactions. The primary alcohol can be oxidized under standard conditions (e.g., using PCC, Swern, or DMP oxidation) to furnish 2,2-difluoropentanal. This aldehyde is a key intermediate for building heterocyclic rings.
For instance, 2,2-difluoropentanal can undergo condensation reactions with binucleophiles to construct a variety of five- and six-membered heterocycles. In a typical reaction, the aldehyde could react with a 1,2-diamine, such as ethylenediamine, to form a difluorinated imidazolidine, or with hydrazine derivatives to yield pyrazolidine structures. These reactions leverage the electrophilicity of the aldehyde carbon, with the adjacent CF2 group influencing the reactivity and stability of the resulting heterocyclic scaffold.
Furthermore, multi-component reactions, which are powerful tools for generating molecular diversity, can utilize such difluorinated aldehydes. A Hantzsch-type pyridine (B92270) synthesis, for example, could employ 2,2-difluoropentanal, an acetoacetate, and an ammonia source to construct a dihydropyridine ring bearing a 2,2-difluorobutyl group. The use of fluorinated alcohols as reagents or even as specialized solvents like hexafluoroisopropanol (HFIP) is known to promote and stabilize cationic intermediates in cyclization processes, facilitating the formation of nitrogen heterocycles.
Table 1: Potential Heterocyclic Scaffolds from this compound Derivatives
| Precursor | Reagent(s) | Heterocyclic Product Class | Potential Application |
|---|---|---|---|
| 2,2-Difluoropentanal | 1,2-Diamines | Imidazolidines | Bioisosteres, Ligands |
| 2,2-Difluoropentanal | Hydrazines | Pyrazolidines | Agrochemical Scaffolds |
| 2,2-Difluoropentanal | β-Ketoesters, Ammonia | Dihydropyridines | Pharmaceutical Scaffolds |
The synthesis of enantiomerically pure fluorinated compounds is of paramount importance, as stereochemistry often dictates biological activity. nih.gov Racemic this compound can serve as a starting point for obtaining chirally pure compounds through several established methodologies.
One of the most common methods is chiral resolution . This involves the esterification of the racemic alcohol with an enantiomerically pure chiral carboxylic acid (a resolving agent), such as mandelic acid or camphorsulfonic acid. This reaction creates a mixture of diastereomeric esters. Since diastereomers possess different physical properties, they can be separated using techniques like fractional crystallization or chromatography. Once separated, the individual diastereomers can be hydrolyzed to yield the enantiomerically pure (R)- and (S)-2,2-Difluoropentan-1-ol.
Another approach is through enzymatic kinetic resolution . Specific lipase enzymes can selectively acylate one enantiomer of the alcohol at a much faster rate than the other. This process results in a mixture of one enantiomer as an ester and the other as the unreacted alcohol, which can then be separated.
Alternatively, asymmetric synthesis can be employed to create chiral centers in molecules derived from this compound. For example, the oxidation of the alcohol to the corresponding aldehyde, followed by an asymmetric allylation or aldol reaction using a chiral catalyst, would generate a new stereocenter adjacent to the difluorinated carbon, leading to chirally enriched, more complex fluorinated alcohols.
Scaffold for Analogue Generation in Synthetic Chemistry
The 2,2-difluoropentyl moiety provided by this compound is an excellent scaffold for creating series of analogues in medicinal and agrochemical research. By keeping the core fluorinated structure constant while modifying other parts of the molecule, chemists can systematically probe and optimize molecular interactions.
The gem-difluoro group acts as a powerful modulator of local electronic properties. While it is often considered a bioisostere for a carbonyl group or a way to block metabolic oxidation, its primary influence stems from the strong electron-withdrawing nature of the two fluorine atoms. This creates a significant dipole moment along the C-F bonds and can influence the acidity of nearby protons and the hydrogen-bonding capabilities of the molecule.
Table 2: Example Derivatives and Their Potential Influence on Molecular Interactions
| Derivative Class | Synthetic Method | Key Interaction Modified | Potential Outcome |
|---|---|---|---|
| Esters | Fischer Esterification | Hydrogen Bond Acceptor Strength | Altered binding affinity, modified prodrug hydrolysis rate |
| Ethers | Williamson Synthesis | Molecular Dipole, Conformation | Fine-tuning of membrane permeability and target engagement |
In peptide and protein chemistry, modifying the amide bond is a common strategy to create more stable and effective therapeutic agents. The difluoromethylene (CF2) group is a valuable isostere for various functionalities. For example, a CF2 group can replace the oxygen atom of a phosphoryl group in phosphoamino acids to create non-hydrolyzable analogues that can be used to study signaling pathways.
More directly, the difluoromethylene unit can be incorporated into peptide backbones. While not a direct replacement for an amide bond, it can be used to create mimics of amino acid side chains or to act as a stable linker. For instance, the 2,2-difluoropentyl group can be used to synthesize analogues of amino acids like leucine or norleucine. The high lipophilicity of the fluorinated alkyl chain can enhance interactions with hydrophobic pockets in protein targets. Furthermore, the difluoromethyl group (CHF2), accessible via hydrogenation of a gem-difluoroalkene moiety, can act as a bioisostere of a hydroxyl or thiol group, offering a more lipophilic alternative that can still participate in hydrogen bonding.
Design Principles Based on Fluorination Motif Effects on Scaffold Properties
The use of this compound and similar building blocks is guided by well-established principles regarding the effects of gem-difluorination on molecular properties.
Conformational Control : The gem-difluoro group exerts significant stereoelectronic effects. The preference for a gauche orientation between C-F and C-O or C-C bonds can restrict the conformational freedom of a molecule. In cyclic systems or long chains, this can lead to a more pre-organized conformation, which can be advantageous for binding to a biological target by reducing the entropic penalty of binding.
Metabolic Stability : The C-F bond is significantly stronger than a C-H bond. Placing a CF2 group at a position susceptible to oxidative metabolism, such as the alpha-position to a heteroatom, effectively blocks this metabolic pathway. This can increase the half-life and bioavailability of a drug candidate.
Modulation of Physicochemical Properties : The introduction of fluorine has profound effects on a molecule's properties.
Lipophilicity (LogP) : While a single fluorine atom can lower lipophilicity, the introduction of a CF2 group generally increases it compared to a CH2 group. This enhanced lipophilicity can improve membrane permeability.
Acidity/Basicity (pKa) : The strong inductive electron-withdrawing effect of the CF2 group lowers the pKa of adjacent acidic protons (like an alcohol's OH) and decreases the basicity of nearby amines. This modulation can be critical for optimizing a drug's ionization state at physiological pH, which in turn affects its solubility, permeability, and target binding.
Table 3: Summary of Physicochemical Effects of gem-Difluorination
| Property | Effect of Replacing CH2 with CF2 | Rationale |
|---|---|---|
| Lipophilicity (LogP) | Generally increases | Reduced polarizability of C-F bonds compared to C-H bonds |
| Metabolic Stability | Increases at the site of fluorination | High C-F bond strength prevents enzymatic C-H oxidation |
| Acidity of adjacent X-H | Increases (pKa decreases) | Strong inductive electron-withdrawal stabilizes the conjugate base |
| Basicity of adjacent amines | Decreases (pKb increases) | Inductive electron-withdrawal reduces electron density on nitrogen |
| Dipole Moment | Increases locally | High electronegativity of fluorine creates strong bond dipoles |
| Conformation | Becomes more restricted | Stereoelectronic effects (e.g., gauche effect) favor specific rotamers |
Impact of Difluorination on Conformational Preferences and Reactivity of Synthetic Intermediates
The introduction of a gem-difluoro group at the C2 position of pentan-1-ol significantly alters the conformational landscape and electronic nature of the molecule, which in turn affects the reactivity of its synthetic intermediates.
Conformational Preferences:
Research on related gem-difluorinated systems has demonstrated that the presence of the CF2 group can lead to distinct conformational preferences compared to their non-fluorinated analogs. Studies on macrocyclic systems containing a difluoroalkoxyphenyl moiety have revealed that the gem-difluorinated portion of the molecule can enforce specific spatial arrangements. For instance, the difluoroalkoxy system has been observed to favor an "out of plane" conformation. nih.govdiva-portal.orgrsc.org This is attributed to stereoelectronic effects, including hyperconjugation between the C-F σ* orbitals and adjacent C-C or C-O bonds.
In the case of an acyclic molecule like this compound, rotation around the C1-C2 and C2-C3 bonds will be influenced by these electronic interactions. The gauche effect, which often favors a gauche arrangement of electronegative substituents, and repulsive steric and electrostatic interactions will dictate the population of various rotamers. It is plausible that intermediates derived from this compound will exhibit a preference for conformations that minimize dipole-dipole repulsions between the C-F bonds and the C-O bond, while maximizing stabilizing hyperconjugative interactions. This can lead to a more defined three-dimensional structure for synthetic intermediates, which can be exploited in stereoselective reactions.
A comparative study on a macrocyclic system showed that the non-fluorinated analog favored a single conformation, whereas the gem-difluorinated version existed as a mixture of conformations in a 4:1 ratio. nih.govdiva-portal.org This suggests that while difluorination can introduce conformational biases, it can also lead to the population of multiple conformers in equilibrium.
Reactivity of Synthetic Intermediates:
The two fluorine atoms in this compound exert a strong electron-withdrawing inductive effect. This effect is most pronounced at the C2 position, but also influences the adjacent C1 and C3 atoms. This electronic perturbation has several important consequences for the reactivity of synthetic intermediates derived from this alcohol.
Acidity of the Hydroxyl Group: The pKa of the hydroxyl proton in this compound is expected to be lower than that of pentan-1-ol, making it a more acidic alcohol. This facilitates its deprotonation to form the corresponding alkoxide, which can then be used in nucleophilic substitution reactions.
Nucleophilicity of the Alkoxide: While the hydroxyl group is more acidic, the resulting alkoxide is a weaker nucleophile compared to the alkoxide of pentan-1-ol due to the electron-withdrawing nature of the adjacent CF2 group.
Electrophilicity of C1: In derivatives where the hydroxyl group is converted into a good leaving group (e.g., a tosylate or mesylate), the C1 carbon becomes a highly activated electrophilic center. The inductive effect of the CF2 group enhances the susceptibility of C1 to nucleophilic attack.
Reactions at C3: The electron-withdrawing nature of the CF2 group can also influence the reactivity of the C3 methylene (B1212753) group. For instance, deprotonation at this position to form a carbanion would be disfavored compared to the non-fluorinated analog.
A study on functionalized gem-difluorinated cycloalkanes found that the influence of the CF2 moiety on the acidity and basicity of nearby functional groups was primarily defined by the inductive effect of the fluorine atoms. nih.gov
Table 1: Predicted Impact of Difluorination on the Properties of this compound Intermediates
| Property | Compared to Non-fluorinated Analog | Rationale |
| OH Acidity | Increased | Inductive electron withdrawal by the CF2 group stabilizes the resulting alkoxide. |
| Alkoxide Nucleophilicity | Decreased | Inductive electron withdrawal by the CF2 group reduces the electron density on the oxygen atom. |
| Electrophilicity of C1 (with leaving group) | Increased | Inductive electron withdrawal by the CF2 group makes the C1 carbon more electron-deficient. |
| Susceptibility to β-elimination | Altered | The acidity of protons at C3 is reduced, potentially disfavoring E2 elimination pathways. |
Strategic Incorporation of Difluoroalcohol Units in Synthetic Route Design
The unique properties of the 2,2-difluoro-1-ol motif make this compound a valuable building block for the strategic incorporation of difluoromethylene groups into larger, more complex molecules, particularly in the synthesis of pharmaceutical and agrochemical candidates. sigmaaldrich.com
As a Nucleophilic Building Block:
The most straightforward strategy for incorporating the 2,2-difluoropentyl moiety is to utilize the nucleophilicity of the primary alcohol. After deprotonation with a suitable base, the resulting alkoxide can participate in Williamson ether synthesis or be used to open epoxides, for example.
Ether Synthesis: Reaction of the sodium salt of this compound with an alkyl halide (R-X) would yield the corresponding 1-alkoxy-2,2-difluoropentane. This introduces the difluorinated chain into a molecule via an ether linkage.
As an Electrophilic Building Block:
A more versatile approach involves converting the hydroxyl group into a good leaving group, such as a tosylate, mesylate, or halide. This transforms the 2,2-difluoropentyl group into an electrophilic building block that can be introduced via nucleophilic substitution reactions.
Reaction with Nucleophiles: 1-Bromo-2,2-difluoropentane, synthesized from the alcohol, would readily react with a variety of nucleophiles (e.g., amines, thiols, carbanions) to form C-N, C-S, and C-C bonds, respectively. This allows for the direct attachment of the difluoropentyl group to a wide range of molecular scaffolds.
Modifications and Further Transformations:
The this compound unit can also be modified prior to or after its incorporation into a larger molecule.
Oxidation: The primary alcohol can be oxidized to the corresponding aldehyde (2,2-difluoropentanal) or carboxylic acid (2,2-difluoropentanoic acid). These functionalized building blocks can then be used in a variety of subsequent reactions, such as Wittig reactions, reductive aminations, or amide bond formations.
Chain Extension: The propyl chain of this compound can be further functionalized or modified, providing access to a wider range of difluorinated building blocks.
The synthesis of various fluorinated alcohols is an active area of research, with a focus on developing efficient methods to create valuable pharmaceutical precursors. digitellinc.com The strategic placement of the gem-difluoro group is known to affect metabolic stability and lipophilicity, making these building blocks highly desirable in drug discovery. nih.gov
Table 2: Synthetic Strategies Involving this compound
| Strategy | Intermediate | Subsequent Reaction | Resulting Structure |
| Nucleophilic Incorporation | 2,2-Difluoropentoxide | Williamson Ether Synthesis | R-O-CH2CF2(CH2)2CH3 |
| Electrophilic Incorporation | 1-Bromo-2,2-difluoropentane | Nucleophilic Substitution with R-NH2 | R-NH-CH2CF2(CH2)2CH3 |
| Oxidation to Aldehyde | 2,2-Difluoropentanal | Reductive Amination with R2NH | R2N-CH2CH2CF2(CH2)2CH3 |
| Oxidation to Carboxylic Acid | 2,2-Difluoropentanoic Acid | Amide Coupling with R-NH2 | R-NH-CO-CF2(CH2)2CH3 |
Future Research Directions and Emerging Areas
Development of More Sustainable and Atom-Economical Synthetic Routes
The principles of green chemistry are increasingly guiding the development of new synthetic methodologies, with a strong emphasis on sustainability and atom economy. nih.govresearchgate.netacs.org Atom economy, a concept that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product, is a key metric in this endeavor. researchgate.netrsc.org Traditional multi-step syntheses often suffer from poor atom economy, generating significant chemical waste. rsc.org
Future research will likely focus on developing catalytic routes to 2,2-difluoropentan-1-ol and related gem-difluoroalcohols that maximize the incorporation of starting materials into the final product. researchgate.net Ideal synthetic strategies would involve addition reactions, which are inherently 100% atom-economical. acs.org For instance, the development of catalysts that could enable the direct difluorination and hydration of a suitable five-carbon precursor in a single step would represent a significant advancement. Research into ruthenium-catalyzed isomerizations of propargyl alcohols to enones demonstrates an atom-economic alternative to traditional two-step oxidation/reduction sequences, a principle that could be adapted to fluorinated systems. rsc.org The goal is to move away from stoichiometric reagents that generate substantial byproducts and toward catalytic processes that are both efficient and environmentally benign. rsc.orgresearchgate.net
Exploration of Novel Catalytic Transformations Involving this compound
While much of the current focus is on the synthesis of this compound, a significant area for future exploration is its use as a building block in further chemical transformations. The unique electronic properties conferred by the gem-difluoro group at the C2 position can influence the reactivity of the primary alcohol at C1, opening avenues for novel catalytic reactions.
Key areas of investigation include:
Catalytic Dehydration: The dehydration of alcohols is a fundamental reaction for the formation of alkenes. libretexts.orggoogle.com Investigating the catalytic dehydration of this compound could lead to the synthesis of 2,2-difluoropent-1-ene, a potentially valuable monomer for fluorinated polymers. Studies on the selective catalytic dehydration of other primary and secondary alcohols suggest that with the appropriate catalyst, such as heated copper at 573K or alumina-based systems, specific alkene isomers can be targeted. google.comyoutube.com
Catalytic Oxidation: The selective oxidation of primary alcohols to aldehydes or carboxylic acids is a cornerstone of organic synthesis. libretexts.orgmdpi.com Exploring the catalytic oxidation of this compound could provide efficient routes to 2,2-difluoropentanal or 2,2-difluoropentanoic acid, which are valuable synthetic intermediates. Biocatalytic methods, using enzymes like alcohol dehydrogenases or oxidases, offer a green and highly selective approach to alcohol oxidation. mdpi.com Additionally, copper/nitroxyl catalyst systems, which mimic the enzymatic activity of galactose oxidase, have proven effective for the aerobic oxidation of primary alcohols. mdpi.com
Catalytic Etherification and Esterification: Developing catalytic methods for the etherification or esterification of this compound would expand its utility by allowing for its incorporation into a wider range of molecules. The resulting ethers and esters could possess unique properties due to the presence of the difluorinated moiety.
Advanced Computational Studies for Predicting Complex Reactivity and Selectivity
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding and predicting the reactivity of molecules. researchgate.netnih.gov For fluorinated compounds like this compound, DFT calculations can provide deep insights into their electronic structure, reaction mechanisms, and the origins of selectivity in chemical transformations. rsc.orgyoutube.com
Future computational studies are expected to focus on:
Mechanism Elucidation: DFT can be used to map out the potential energy surfaces of reactions involving this compound, identifying transition states and intermediates. youtube.com This allows for a detailed understanding of reaction pathways, which is crucial for optimizing reaction conditions and designing more efficient catalysts.
Catalyst Design: Advanced computational models can be employed to design novel catalysts specifically tailored for transformations of this compound. By simulating the interaction between the substrate and various catalyst structures, researchers can identify promising candidates for experimental validation.
| Computational Approach | Application to this compound | Potential Insights |
| Density Functional Theory (DFT) | Elucidating reaction mechanisms of its synthesis and subsequent transformations. | Identification of rate-limiting steps, transition state geometries, and the influence of fluorine on reactivity. youtube.com |
| Microkinetic Modeling | Predicting the feasibility and outcomes of proposed catalytic cycles. | Estimation of activation barriers and prediction of reaction rates under various conditions. rsc.org |
| Frontier Molecular Orbital (FMO) Theory | Understanding its reactivity as a nucleophile or electrophile in various reactions. | Prediction of how it will interact with other reagents based on its HOMO and LUMO energy levels. almacgroup.com |
Integration of this compound into Flow Chemistry Systems for Scalable Production
Flow chemistry, the practice of performing chemical reactions in a continuous stream rather than in a batch-wise manner, offers numerous advantages for chemical synthesis, including improved safety, enhanced heat and mass transfer, and greater scalability. wikipedia.orgmdpi.com The integration of the synthesis of this compound into flow chemistry systems is a promising area for future research, aimed at developing more efficient and scalable production methods.
Key aspects of this research direction include:
Development of Continuous Synthesis Protocols: Adapting existing batch syntheses of this compound to continuous flow processes or developing novel flow-specific synthetic routes. This could involve the use of packed-bed reactors with immobilized catalysts or reagents to simplify purification and enhance efficiency.
Scalability and Manufacturing: A major advantage of flow chemistry is the relative ease of scaling up production. wikipedia.org A process optimized on a laboratory scale can often be scaled up for industrial production by either running the system for longer periods, increasing the flow rate and reactor size ("sizing up"), or by running multiple systems in parallel ("numbering up"). wikipedia.orgbiomedpharmajournal.org This is particularly relevant for producing larger quantities of this compound for further research or potential commercial applications.
Process Intensification: Flow chemistry enables the telescoping of multiple reaction steps into a single, continuous process, which can significantly reduce production time and costs. mdpi.com Future research could focus on developing a multi-step flow synthesis that converts simple starting materials into this compound without the need for isolating intermediates.
| Flow Chemistry Advantage | Relevance to this compound Production |
| Enhanced Safety | Allows for the use of hazardous reagents in smaller, controlled volumes, minimizing risks associated with exothermic reactions or toxic substances. |
| Improved Heat and Mass Transfer | The high surface-area-to-volume ratio in flow reactors enables precise temperature control and efficient mixing, leading to higher yields and selectivities. mdpi.com |
| Scalability | Production can be increased by extending run times or by numbering-up/sizing-up the reactor system, facilitating the transition from lab-scale to industrial production. wikipedia.orgbiomedpharmajournal.org |
| Automation and Optimization | Flow systems can be automated for continuous operation and rapid optimization of reaction parameters. mdpi.com |
Investigation of Stereoselective Syntheses of Chiral Analogues of this compound
Chirality plays a crucial role in the biological activity of many pharmaceutical and agrochemical compounds. libretexts.org The development of methods for the stereoselective synthesis of chiral analogues of this compound is a significant area of future research. While the C2 position is achiral due to the gem-difluoro substitution, stereocenters can be introduced at other positions in the carbon chain (C3 or C4).
Promising strategies for achieving this include:
Asymmetric Reduction of Prochiral Ketones: A key strategy for synthesizing chiral alcohols is the asymmetric reduction of the corresponding prochiral ketone. rsc.orgwikipedia.org For example, the enantioselective reduction of a 2,2-difluoro-3-pentanone or 2,2-difluoro-4-pentanone could yield chiral analogues of this compound with a stereocenter at C3 or C4, respectively. This can be achieved using chiral catalysts, such as oxazaborolidines (CBS reduction) or transition metal complexes with chiral ligands. wikipedia.orgyoutube.comnih.gov
Chiral Pool Synthesis: This approach utilizes readily available, enantiopure starting materials from nature, such as amino acids or sugars, to introduce chirality into the target molecule. nih.gov A synthetic route starting from a chiral precursor could be devised to construct the carbon skeleton of the chiral this compound analogue, preserving the initial stereochemistry.
Catalytic Asymmetric Fluorination: While not directly applicable to creating a chiral center at C2 in this specific molecule, advances in catalytic asymmetric fluorination could be used to synthesize chiral fluorinated building blocks that could then be converted to analogues of this compound. For instance, the enantioselective fluorolactonization of certain substrates can produce chiral fluorinated lactones, which can serve as versatile intermediates.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2,2-Difluoropentan-1-ol, and how can reaction conditions be optimized to improve yield?
- Methodological Answer : The synthesis of fluorinated alcohols like this compound typically involves fluorination of precursors (e.g., ketones or aldehydes) using reagents such as DAST (diethylaminosulfur trifluoride) or Deoxo-Fluor. For example, analogous compounds like 2-fluoropentan-1-ol are synthesized via nucleophilic substitution or hydrofluorination under anhydrous conditions . Optimization includes controlling temperature (e.g., −78°C to room temperature), solvent selection (e.g., dichloromethane or THF), and stoichiometric ratios of fluorinating agents. Yield improvements may require iterative purification steps (e.g., column chromatography) and monitoring by NMR to track fluorination efficiency .
Q. How can researchers characterize the purity and structural integrity of this compound?
- Methodological Answer : Key techniques include:
- Nuclear Magnetic Resonance (NMR) : NMR to confirm proton environments and NMR to verify fluorination positions.
- Mass Spectrometry (MS) : High-resolution MS (HRMS) for molecular ion validation.
- Chromatography : Gas chromatography (GC) or HPLC with UV/RI detectors to assess purity.
- Infrared Spectroscopy (IR) : To identify functional groups (e.g., -OH stretch at ~3300 cm). Reference databases like NIST Chemistry WebBook provide benchmark spectra for comparison .
Advanced Research Questions
Q. How does the introduction of fluorine atoms at the 2-position influence the lipophilicity and solvation behavior of this compound compared to non-fluorinated analogs?
- Methodological Answer : Fluorination often increases lipophilicity (logP) due to the hydrophobic nature of C-F bonds. Experimental determination via shake-flask partitioning (octanol/water) is standard. For example, studies on 5-fluoro-1-pentanol (logP = 1.2) show a 0.5-unit increase compared to 1-pentanol (logP = 0.7) . Computational methods (e.g., COSMO-RS or DFT calculations) can predict solvation free energies and partition coefficients. Researchers should account for hydrogen-bonding disruptions caused by fluorine when interpreting solubility data .
Q. What strategies resolve contradictions in reported reactivity data for this compound in nucleophilic substitution reactions?
- Methodological Answer : Discrepancies may arise from varying reaction conditions (e.g., solvent polarity, temperature) or impurities. Systematic approaches include:
- Controlled Replication : Reproduce studies with strict adherence to documented protocols.
- Advanced Analytics : Use NMR kinetics to track intermediate formation.
- Computational Modeling : Apply DFT to compare energy barriers for competing pathways (e.g., S1 vs. S2). Cross-referencing with structurally similar compounds (e.g., 4-fluoropentan-1-ol) can clarify trends .
Q. How can researchers design experiments to probe the hydrogen-bonding capacity of this compound in catalytic systems?
- Methodological Answer :
- Spectroscopic Probes : IR or Raman spectroscopy to monitor -OH stretching frequencies in different solvents.
- Crystallography : Co-crystallize with hydrogen-bond acceptors (e.g., pyridine derivatives) to visualize interactions.
- Kinetic Isotope Effects (KIE) : Compare reaction rates using deuterated vs. non-deuterated alcohol to assess H-bonding roles in catalysis.
- Computational Studies : AIM (Atoms in Molecules) analysis to quantify bond critical points .
Data Interpretation & Reproducibility
Q. What are best practices for ensuring reproducibility in fluorinated alcohol synthesis and characterization?
- Methodological Answer :
- Detailed Protocols : Document reagent sources (e.g., DAST purity ≥95%), moisture-free conditions, and inert atmospheres.
- Open Data Sharing : Deposit raw NMR/MS data in repositories like PubChem or Zenodo for peer validation .
- Cross-Lab Validation : Collaborate with independent labs to replicate key findings, addressing variables like humidity or equipment calibration .
Environmental & Safety Considerations
Q. How can researchers mitigate environmental risks when handling this compound, given concerns about fluorinated pollutants?
- Methodological Answer :
- Waste Management : Neutralize fluorinated byproducts (e.g., HF) using calcium carbonate traps.
- Analytical Monitoring : Employ GC-MS or LC-MS/MS to detect trace fluorinated contaminants in lab effluents.
- Regulatory Compliance : Adhere to ECHA guidelines for PFAS-related compounds, including biodegradability assessments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
